molecular formula C15H17ClN4O2 B15211045 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid

2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid

Cat. No.: B15211045
M. Wt: 320.77 g/mol
InChI Key: GBTHVURYRIXHFN-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and dimethylphenyl groups. The final step involves the attachment of the aminoacetic acid moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)thio)acetic acid
  • 2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)oxy)acetic acid

Uniqueness

2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H17ClN4O2

Molecular Weight

320.77 g/mol

IUPAC Name

2-[[4-chloro-6-(N,2,3-trimethylanilino)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C15H17ClN4O2/c1-9-5-4-6-11(10(9)2)20(3)13-7-12(16)18-15(19-13)17-8-14(21)22/h4-7H,8H2,1-3H3,(H,21,22)(H,17,18,19)

InChI Key

GBTHVURYRIXHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C)C2=CC(=NC(=N2)NCC(=O)O)Cl)C

Origin of Product

United States

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